(R)-Metoprolol-d7

Description

Structure

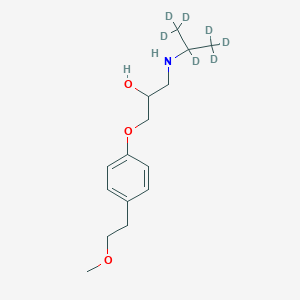

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i1D3,2D3,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-QLWPOVNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648858 |

Source

|

| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959787-96-3 |

Source

|

| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Metoprolol-d7: A Technical Guide for Researchers

(R)-Metoprolol-d7 is a deuterated, enantiomerically specific form of the beta-blocker metoprolol (B1676517). Its primary application in research and drug development is as an internal standard for the quantitative analysis of metoprolol in biological matrices, leveraging the precision of mass spectrometry-based assays. This guide provides an in-depth overview of its properties, primary use, and the methodologies where it is employed.

Introduction to Metoprolol and the Significance of Stereochemistry

Metoprolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] It is a chiral compound, existing as two enantiomers: (S)-Metoprolol and (R)-Metoprolol. The pharmacological beta-blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 33 times more potent than the (R)-enantiomer.[3] Although commercially available as a racemic mixture, understanding the pharmacokinetics of individual enantiomers is crucial for comprehending the drug's overall disposition and clinical effects.[3][4]

This compound: Physicochemical Properties and Role as an Internal Standard

This compound is a stable isotope-labeled analog of the (R)-enantiomer of metoprolol. The incorporation of seven deuterium (B1214612) atoms increases its molecular weight, allowing it to be distinguished from the unlabeled drug by a mass spectrometer.

| Property | Value |

| Chemical Formula | C₁₅H₁₈D₇NO₃ |

| Molecular Weight | 274.41 g/mol |

| CAS Number | 1292907-84-6 |

| Appearance | White solid |

| Primary Use | Internal Standard in quantitative bioanalysis |

Table 1: Physicochemical Properties of this compound.

In quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement of the analyte of interest.[5] The ideal IS has physicochemical properties very similar to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency, but is mass-distinguishable.[5] this compound serves as an excellent internal standard for metoprolol analysis because it co-elutes with metoprolol and behaves similarly during sample preparation and ionization, thus compensating for variations in these steps.[5][6] The use of the (R)-enantiomer as the labeled internal standard is suitable for the quantification of both enantiomers of metoprolol.

Experimental Protocol: Quantification of Metoprolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the analysis of metoprolol in human plasma.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples to room temperature.

-

Pipette 500 µL of plasma into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (this compound) to each plasma sample (except for the blank).

-

Vortex the samples for 30 seconds.

-

Add 200 µL of a pre-treatment solution (e.g., 2% ammonia (B1221849) in water) and vortex again.[7]

-

Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane (B109758) in a 70:30 ratio).[5]

-

Shake the tubes vigorously for 15 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | HPLC system (e.g., Shimadzu) |

| Column | C18 column (e.g., Phenomenex LUNA C8) |

| Mobile Phase | Acetonitrile, methanol, and 0.1% formic acid |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., Thermo) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Table 2: Typical LC-MS/MS parameters for Metoprolol analysis.

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The precursor and product ions for metoprolol and this compound are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Metoprolol | 268.1 | 116.2 |

| This compound | 275.1 | 123.2 |

Table 3: Exemplary MRM transitions for Metoprolol and this compound. (Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed).

Signaling Pathway and Experimental Workflow

Metoprolol's Mechanism of Action: β1-Adrenergic Receptor Signaling Pathway

Metoprolol exerts its therapeutic effect by blocking the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[8] This receptor is a G-protein-coupled receptor (GPCR) that, upon stimulation by catecholamines like norepinephrine, activates a downstream signaling cascade. The blockage of this pathway by metoprolol leads to a decrease in heart rate, cardiac contractility, and blood pressure.[2]

Caption: Simplified β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of (S)-Metoprolol.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for quantifying metoprolol in a biological sample using this compound as an internal standard.

Caption: General workflow for the quantitative analysis of Metoprolol in plasma using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of metoprolol. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The detailed methodologies and understanding of the underlying pharmacology provided in this guide serve as a valuable resource for the scientific community.

References

- 1. Metoprolol: MedlinePlus Drug Information [medlineplus.gov]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions | MDPI [mdpi.com]

- 4. Aging and the pharmacokinetics and metabolism of metoprolol enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Metoprolol-d7: Chemical Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Metoprolol-d7 is the deuterated, R-enantiomer of the widely used beta-1-selective adrenergic receptor antagonist, metoprolol (B1676517). This technical guide provides a comprehensive overview of its chemical structure, and physicochemical properties, and delves into the analytical methodologies crucial for its quantification. While specific pharmacokinetic and metabolic data for this compound are not extensively available in the public domain, this guide discusses the known stereoselective metabolism of metoprolol and the potential implications of deuteration. Furthermore, it outlines the beta-1 adrenergic receptor signaling pathway, the primary target of metoprolol, and provides detailed experimental protocols for the chiral separation and analysis of metoprolol enantiomers. This document serves as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those investigating the effects of deuterium (B1214612) substitution on drug disposition.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of (R)-metoprolol, where seven hydrogen atoms on the isopropyl group have been replaced by deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-{[1,1,1,3,3,3-hexadeuterio-2-(deuterio)propan-2-yl]amino}propan-2-ol | [1] |

| CAS Number | 1292907-84-6 | [1] |

| Molecular Formula | C₁₅H₁₈D₇NO₃ | [1] |

| Molecular Weight | 274.41 g/mol | |

| Appearance | White solid | |

| Melting Point | 82-85°C (for hydrochloride salt) | |

| Solubility | No data available |

Synthesis

The enantioselective synthesis of metoprolol and its analogs is well-documented. A common approach involves the use of a chiral precursor, such as (R)- or (S)-epichlorohydrin, which is reacted with 4-(2-methoxyethyl)phenol. The resulting epoxide is then opened with isopropylamine-d7 to yield the desired deuterated enantiomer.

A chemoenzymatic approach has also been described for the synthesis of enantiopure (S)-metoprolol, which involves the kinetic resolution of a chlorohydrin intermediate using a lipase. A similar strategy could be adapted for the synthesis of the (R)-enantiomer.

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling

Metoprolol is a selective antagonist of beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating heart rate, contractility, and blood pressure. The binding of catecholamines (epinephrine and norepinephrine) to beta-1 adrenergic receptors primarily activates the Gs alpha subunit (Gαs) of the associated G-protein. This initiates a signaling cascade that ultimately leads to increased cardiac function. Metoprolol competitively inhibits this binding, thereby reducing the effects of catecholamine stimulation.

Interestingly, evidence suggests that the β1-adrenergic receptor can also couple to the Gi alpha subunit (Gαi), which can trigger cardioprotective pathways.

Below is a diagram illustrating the canonical Gs-coupled signaling pathway of the beta-1 adrenergic receptor.

Caption: Beta-1 Adrenergic Receptor Signaling Pathway.

Metabolism and Pharmacokinetics

The metabolism of metoprolol is stereoselective and primarily occurs in the liver via the cytochrome P450 enzyme CYP2D6. The major metabolic pathways are O-demethylation and α-hydroxylation. The R-enantiomer is reported to have a higher clearance than the S-enantiomer in extensive metabolizers.

Table 2: Summary of Metoprolol Pharmacokinetic Parameters (Non-deuterated)

| Parameter | Enantiomer | Value |

| Bioavailability | Racemic | ~50% (oral) |

| Protein Binding | Racemic | ~12% |

| Half-life | Racemic | 3-7 hours |

| Metabolism | Both | Primarily hepatic (CYP2D6) |

| Excretion | Both | >95% renal (as metabolites) |

Note: Data for non-deuterated metoprolol. Specific values for this compound are not available.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of metoprolol and its enantiomers in biological matrices. Below are representative experimental protocols for the chiral separation and quantification of metoprolol enantiomers using HPLC and LC-MS/MS.

Chiral Separation of Metoprolol Enantiomers by HPLC

This protocol is adapted from a method using a chiral mobile phase additive.

Objective: To separate (R)- and (S)-metoprolol enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Macherey Nagel C18 column (250 mm × 4.6 mm, 5.0 µm)

Reagents:

-

Metoprolol tartrate standard

-

Methyl-β-cyclodextrin (M-β-CD)

-

Triethylamine (TEA)

-

Glacial acetic acid

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation:

-

Prepare an aqueous solution by adding 3.3 mL of TEA to 1 L of HPLC grade water.

-

Adjust the pH to 3.1 with glacial acetic acid.

-

Dissolve M-β-CD in the aqueous solution to a final concentration of 1.5 g/L.

-

The final mobile phase consists of a mixture of the aqueous M-β-CD solution and methanol in a volumetric ratio of 86:14 (v/v).

-

Filter the mobile phase through a 0.45 µm filter and degas.

-

-

Chromatographic Conditions:

-

Flow rate: 0.5 mL/min

-

Injection volume: 20 µL

-

Column temperature: Ambient

-

UV detection: 274 nm

-

-

Sample Preparation:

-

Prepare a stock solution of racemic metoprolol tartrate (1000 mg/L) by dissolving 50 mg of the drug in 50 mL of the mobile phase without the chiral selector.

-

Prepare working standards by diluting the stock solution.

-

-

Analysis:

-

Inject the samples onto the HPLC system and record the chromatograms. The two enantiomers should be well-resolved.

-

Caption: HPLC Workflow for Chiral Separation.

Quantification of Metoprolol in Human Plasma by LC-MS/MS using this compound as Internal Standard

This protocol is a representative example based on common practices for bioanalytical method development.

Objective: To quantify metoprolol in human plasma using a deuterated internal standard.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Phenomenex LUNA C8 column or equivalent

Reagents:

-

Metoprolol standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Human plasma (blank)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of metoprolol (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare working solutions of metoprolol for calibration curve and quality control (QC) samples by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add the internal standard working solution.

-

Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Metoprolol: Q1 m/z 268.2 -> Q3 m/z 116.1 (example)

-

This compound: Q1 m/z 275.2 -> Q3 m/z 123.1 (example, exact mass may vary)

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of metoprolol in the unknown samples from the calibration curve.

-

Caption: LC-MS/MS Workflow for Quantification.

Conclusion

This compound is an indispensable tool in the field of drug metabolism and pharmacokinetics, particularly for studies involving its non-deuterated counterpart. Its chemical and physical properties are well-defined, and robust analytical methods for its use as an internal standard are established. While specific in-vivo data for this compound is limited, an understanding of the stereoselective metabolism of metoprolol and the kinetic isotope effect provides a strong theoretical framework for its behavior. The detailed signaling pathway and experimental protocols provided in this guide offer a solid foundation for researchers working with this important compound. Further studies are warranted to fully elucidate the pharmacokinetic and metabolic profile of this compound and to explore the potential therapeutic implications of deuteration on the R-enantiomer of metoprolol.

References

An In-depth Technical Guide to the Purpose of Deuterium Labeling in Metoprolol

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document elucidates the scientific rationale and practical applications of deuterium (B1214612) labeling in the context of the beta-blocker metoprolol (B1676517). It explores the underlying principles of the kinetic isotope effect, details the metabolic pathways of metoprolol, and provides representative experimental methodologies for the synthesis, in vitro evaluation, and bioanalysis of its deuterated analogues.

Introduction: The Principle of Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a strategic tool in medicinal chemistry to enhance the pharmacokinetic properties of drug molecules. The core principle behind this strategy is the Deuterium Kinetic Isotope Effect (KIE) . The bond between a carbon atom and a deuterium atom (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, a significantly higher activation energy is required to break a C-D bond compared to a C-H bond.

In drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-determining step. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions ("soft spots") on a drug molecule, the rate of metabolism at that site can be substantially reduced.[1]

This strategic slowing of metabolic processes can offer several potential therapeutic advantages:

-

Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer plasma half-life (t½) of the drug.

-

Increased Drug Exposure: Slower clearance can result in a higher area under the plasma concentration-time curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient adherence to therapy.[2]

-

Lowered Effective Dose: Increased bioavailability and exposure might permit the use of lower doses to achieve the same therapeutic effect.

-

Minimized Formation of Toxic Metabolites: In cases where a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.

Metoprolol, a widely prescribed beta-blocker, is an interesting candidate for such a strategy due to its extensive hepatic metabolism.

The Metabolic Landscape of Metoprolol

Metoprolol is administered as a racemic mixture of R- and S-enantiomers and undergoes extensive first-pass metabolism in the liver, with approximately 95% of an administered dose being metabolized before excretion.[3] The primary enzyme responsible for the metabolism of metoprolol is Cytochrome P450 2D6 (CYP2D6) .[4] The gene for CYP2D6 is highly polymorphic, leading to significant inter-individual variability in metoprolol plasma concentrations and clinical outcomes.[5]

The metabolism of metoprolol proceeds via three main oxidative pathways:

-

O-demethylation (~65%): This is the major metabolic pathway and involves the removal of the methyl group from the methoxyethyl side chain. This pathway is stereoselective for the R-enantiomer of metoprolol.

-

α-hydroxylation (~10%): This pathway involves the addition of a hydroxyl group to the carbon adjacent to the aromatic ring. The resulting metabolite, α-hydroxymetoprolol, is pharmacologically active, though with about one-tenth the potency of the parent drug. This pathway is stereoselective for the S-enantiomer.

-

N-dealkylation (~10%): This involves the removal of the isopropyl group from the nitrogen atom.

Given that these primary metabolic routes involve the cleavage of C-H bonds, they represent potential sites for deuterium substitution to attenuate the rate of metoprolol's clearance from the body.

dot

Caption: Metabolic pathways of metoprolol mediated primarily by CYP2D6.

Primary Application of Deuterated Metoprolol: Bioanalytical Internal Standard

A thorough review of the scientific literature indicates that the predominant application of deuterium-labeled metoprolol (e.g., metoprolol-d6 or metoprolol-d7) is not as a therapeutic agent with improved pharmacokinetics, but rather as an internal standard (IS) for quantitative bioanalysis.

In pharmacokinetic studies, accurate measurement of drug concentrations in biological matrices like plasma is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as deuterated metoprolol, is essential for reliable quantification.

The deuterated IS is chemically identical to the analyte (metoprolol) and thus exhibits very similar behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-deuterated drug by the mass spectrometer. By adding a known amount of the deuterated IS to each sample, any variability or loss during the analytical process can be corrected for, thereby ensuring the accuracy and precision of the measurement of the actual drug concentration.

dot

Caption: Workflow of a pharmacokinetic study using deuterated metoprolol as an internal standard.

Quantitative Data: Pharmacokinetics of Metoprolol

To date, there is a notable absence of publicly available clinical or preclinical data directly comparing the pharmacokinetic profiles of a therapeutically designed deuterated metoprolol with standard, non-deuterated metoprolol. The primary purpose of altering its metabolic fate would be to improve upon the parameters listed below. The following table summarizes the key pharmacokinetic parameters for standard metoprolol tartrate, which serves as a baseline for any potential improvements sought through deuteration.

| Pharmacokinetic Parameter | Value | Notes |

| Time to Peak (Tₘₐₓ) | 1-2 hours | For immediate-release formulations. |

| Plasma Half-life (t½) | 3-4 hours | In extensive CYP2D6 metabolizers. |

| 7-9 hours | In poor CYP2D6 metabolizers. | |

| Bioavailability | ~40-50% | Due to extensive first-pass metabolism. |

| Plasma Protein Binding | ~12% | Primarily to albumin. |

| Metabolism | ~95% hepatic | Primarily via CYP2D6. |

| Excretion | Renal | Less than 5-10% excreted unchanged in urine. |

Table 1: Summary of key pharmacokinetic parameters for standard metoprolol tartrate.

The Deuterium Kinetic Isotope Effect in Metoprolol Metabolism

The theoretical benefit of deuterating metoprolol lies in slowing the rate-limiting C-H bond cleavage step in its metabolism. By placing deuterium atoms on the methoxyethyl or isopropyl groups, the O-demethylation and N-dealkylation pathways could be slowed. Similarly, deuteration at the α-carbon could reduce the rate of α-hydroxylation.

dot

Caption: The Kinetic Isotope Effect (KIE) slows metabolism at deuterated sites.

Representative Experimental Protocols

The following sections provide an overview of typical methodologies that would be employed in the synthesis and evaluation of deuterated metoprolol. These are representative protocols compiled from various sources and should be adapted and optimized for specific laboratory conditions.

Synthesis of Deuterated Metoprolol (d₂-Metoprolol)

A common strategy for synthesizing deuterated metoprolol involves the use of deuterated building blocks. The following is a representative scheme based on modern synthetic methods.

Objective: To synthesize d₂-metoprolol via coupling of a deuterated alkyl salt with an aryl bromide intermediate.

Materials:

-

Deuterated isopropylamine (B41738) (e.g., (CD₃)₂CHNH₂)

-

Appropriate solvents (e.g., DMF, ethanol)

-

Base (e.g., sodium hydroxide)

Protocol:

-

Step 1: Synthesis of the Epoxide Intermediate.

-

Dissolve 4-(2-methoxyethyl)phenol in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, such as sodium hydroxide, and stir to form the phenoxide.

-

Add epichlorohydrin to the reaction mixture and heat to form 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the intermediate by column chromatography.

-

-

Step 2: Ring-Opening with Deuterated Isopropylamine.

-

Dissolve the purified epoxide intermediate in a solvent such as ethanol.

-

Add deuterated isopropylamine to the solution.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the final product, deuterated metoprolol, by recrystallization or column chromatography.

-

Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Metabolic Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a compound using human liver microsomes (HLM).

Objective: To compare the rate of metabolism of deuterated metoprolol versus non-deuterated metoprolol.

Materials:

-

Deuterated and non-deuterated metoprolol stock solutions (e.g., in DMSO)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Ice-cold acetonitrile (B52724) with an internal standard (e.g., propranolol) to stop the reaction

-

96-well plates, incubator, centrifuge

Protocol:

-

Preparation:

-

Prepare a working solution of HLM in phosphate buffer.

-

Prepare working solutions of the test compounds (deuterated and non-deuterated metoprolol) in phosphate buffer. The final DMSO concentration in the incubation should be low (<0.5%).

-

-

Incubation:

-

In a 96-well plate, add the HLM solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Add the test compound working solutions to initiate the reaction.

-

Immediately add the NADPH regenerating system to start the metabolic process.

-

-

Time Points:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Compare the t½ of deuterated metoprolol to that of non-deuterated metoprolol. A longer t½ for the deuterated compound would indicate a positive kinetic isotope effect.

-

LC-MS/MS Bioanalytical Method

This protocol outlines a general method for the quantification of metoprolol in human plasma using deuterated metoprolol as an internal standard.

Objective: To accurately measure the concentration of metoprolol in plasma samples from a pharmacokinetic study.

Materials:

-

Human plasma samples

-

Metoprolol calibration standards and quality control (QC) samples

-

Metoprolol-d7 (internal standard) stock solution

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

HPLC-grade water and methanol

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the metoprolol-d7 internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean vial or 96-well plate for injection.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate metoprolol from endogenous plasma components.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metoprolol: Precursor ion (Q1) m/z 268.2 → Product ion (Q3) m/z 116.1.

-

Metoprolol-d7 (IS): Precursor ion (Q1) m/z 275.2 → Product ion (Q3) m/z 123.1.

-

-

Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of metoprolol to the internal standard versus the nominal concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of metoprolol in the unknown plasma samples.

-

Conclusion

The strategic replacement of hydrogen with deuterium is a validated approach in drug discovery for improving the pharmacokinetic profile of metabolically labile compounds. Metoprolol, with its extensive CYP2D6-mediated metabolism, represents a theoretically sound candidate for this type of modification. Deuteration at the sites of O-demethylation, α-hydroxylation, or N-dealkylation could slow its clearance, potentially leading to a longer half-life and increased drug exposure.

However, the current body of scientific literature primarily documents the use of deuterated metoprolol as an indispensable tool—an internal standard—for the accurate bioanalysis of the parent drug in pharmacokinetic research. While the principles of the kinetic isotope effect are well-established, comprehensive public data demonstrating the therapeutic benefits of a deuterated metoprolol analogue are not yet available. Future research and clinical development would be necessary to fully realize the potential of this approach for improving metoprolol therapy.

References

- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide: (R)-Metoprolol-d7 vs. Racemic Metoprolol-d7 in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone therapy for cardiovascular diseases. It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. The therapeutic activity, however, resides almost exclusively with the (S)-enantiomer. In the context of drug development and clinical pharmacology, stable isotope-labeled analogs, specifically deuterated forms like (R)-Metoprolol-d7 and racemic Metoprolol-d7, are indispensable tools. This technical guide provides an in-depth comparison of these deuterated isotopologues, focusing on their distinct roles in bioanalytical assays and our understanding of metoprolol's stereoselective pharmacokinetics and pharmacodynamics. While direct pharmacological comparisons of these deuterated forms are not documented, this paper extrapolates from the known properties of their non-deuterated parent enantiomers and details their primary application as internal standards in quantitative mass spectrometry.

Introduction: Chirality and Deuteration in Metoprolol

Metoprolol contains a single chiral center, resulting in two enantiomers: (R)-Metoprolol and (S)-Metoprolol. Although administered as a 1:1 racemic mixture, the enantiomers exhibit significant differences in their pharmacological and pharmacokinetic profiles.[1] The β1-blocking activity is predominantly associated with the (S)-enantiomer, which is reported to be 33-fold more potent than the (R)-enantiomer.[2]

Deuterated compounds, such as this compound and racemic Metoprolol-d7, are stable isotope-labeled versions of the drug where seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[3] This modification increases the molecular weight without significantly altering the physicochemical properties.[4] Their primary and most critical application is as internal standards (IS) in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for pharmacokinetic analysis.[4][5][6][7] Using a deuterated IS allows for precise quantification by correcting for variability during sample preparation and analysis.[8]

Comparative Physicochemical and Pharmacological Properties

Direct comparative studies on the pharmacokinetics or pharmacodynamics of this compound versus racemic Metoprolol-d7 are not available in published literature. The understanding of their differential biology is inferred from extensive studies of their non-deuterated parent compounds. Deuteration is generally presumed not to alter the fundamental biological activity of the molecule.

Physicochemical Data

The key difference between the deuterated and non-deuterated compounds is their molecular weight. Racemic Metoprolol-d7 is a mixture of this compound and (S)-Metoprolol-d7.

| Property | (R)-Metoprolol | (S)-Metoprolol | Racemic Metoprolol-d7 (Tartrate Salt) |

| Molecular Formula | C15H25NO3 | C15H25NO3 | C30D14H36N2O6 · C4H6O6 |

| Molecular Weight | 267.36 g/mol | 267.36 g/mol | 698.90 g/mol |

| Primary Role | Weak β1-antagonist | Potent β1-antagonist | Internal Standard for Bioanalysis |

| CAS Number | 81024-43-3 | 81024-42-2 | 959787-96-3[9] |

Pharmacodynamics: The Role of Enantiomers

The therapeutic action of metoprolol is achieved through the blockade of β1-adrenergic receptors, primarily in cardiac tissue.[10] This antagonism inhibits the effects of catecholamines like norepinephrine, leading to reduced heart rate, cardiac output, and blood pressure.

-

(S)-Metoprolol : This is the pharmacologically active enantiomer, exhibiting high affinity and potent antagonism at the β1-receptor.[1][11]

-

(R)-Metoprolol : This enantiomer has a significantly lower affinity for the β1-receptor and contributes minimally to the therapeutic effect.[12]

Administering racemic metoprolol means that 50% of the dose consists of the less active (R)-enantiomer.[1] The logical relationship between the racemate and its components is fundamental to understanding its application.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Metoprolol-D7 Hydrochloride | C15H26ClNO3 | CID 76974368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (±)-Metoprolol-(isopropyl-d7) (+)-tartrate salt VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The racemic metoprolol H2-antagonist interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-Metoprolol-d7

This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-Metoprolol-d7, a deuterated isotopologue of the cardio-selective beta-1 adrenergic receptor antagonist, Metoprolol. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analyses or as tracers in metabolic studies.

Chemical Identity and Structure

This compound is the R-enantiomer of Metoprolol in which seven hydrogen atoms on the isopropyl group have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Metoprolol.

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its hydrochloride salt. Data for the non-deuterated parent compound, (R)-Metoprolol, is also provided for comparison where available.

Table 1: General and Physical Properties

| Property | This compound | This compound Hydrochloride | (R)-Metoprolol |

| CAS Number | 1292907-84-6[1] | 1219798-61-4[2][3] | 81024-43-3 |

| Molecular Formula | C₁₅H₁₈D₇NO₃ | C₁₅H₁₉D₇ClNO₃ | C₁₅H₂₅NO₃ |

| Molecular Weight | 274.41 g/mol | 310.87 g/mol | 267.36 g/mol |

| Appearance | Solid (Assumed) | Solid | Not specified |

| Melting Point | Not available | 82-85°C | 120 °C (racemic mixture) |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| Storage Temperature | Not specified | -20°C, protect from light | Not specified |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | This compound |

| InChI | InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |

| SMILES | COCCC1=CC=C(C=C1)OC--INVALID-LINK--CNC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H] |

Mechanism of Action and Signaling Pathway

Metoprolol is a selective inhibitor of β1-adrenergic receptors, which are predominantly located in cardiac tissue. By competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors, Metoprolol reduces the downstream signaling cascade. This blockade leads to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). The physiological consequences of this action include a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a lowering of blood pressure.

Caption: Signaling pathway of Metoprolol's action on cardiac myocytes.

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturers, a general workflow for the characterization of a stable isotope-labeled compound is outlined below. This workflow is representative of the analytical procedures required to confirm the identity, purity, and isotopic enrichment of the final product.

General Characterization Workflow

The characterization of this compound typically involves a multi-step analytical process to ensure the compound meets the required specifications for its intended use as an internal standard.

Caption: General workflow for the characterization of this compound.

Methodologies

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be employed to determine the chemical purity of this compound. A C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient with a suitable buffer is a common starting point.

-

Chiral HPLC: To confirm the enantiomeric purity of the (R)-enantiomer, a chiral stationary phase is necessary. The mobile phase would be optimized to achieve baseline separation of the (R) and (S) enantiomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which should correspond to the deuterated formula. The isotopic distribution pattern would also be analyzed to determine the degree of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be used to confirm the overall structure of the molecule. The absence of signals corresponding to the isopropyl protons would be a key indicator of successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum would confirm the carbon framework of the molecule.

-

²H NMR: Deuterium NMR could be used to directly observe the deuterium atoms and confirm their location in the molecule.

-

Applications

The primary application of this compound is as an internal standard for the quantification of Metoprolol in biological samples, such as plasma or urine, by techniques like liquid chromatography-mass spectrometry (LC-MS). Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. While a specific safety data sheet (SDS) for the free base was not found, the SDS for Metoprolol-d7 hydrochloride indicates that it is not classified as a hazardous substance. However, standard laboratory precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. It is recommended to store the compound at -20°C and protect it from light.

References

Synthesis and Isotopic Purity of (R)-Metoprolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (R)-Metoprolol-d7. This deuterated analog of the selective β1-adrenergic receptor antagonist, Metoprolol, is a critical tool in pharmacokinetic studies and serves as an internal standard for quantitative bioanalysis. This document outlines the enantioselective synthetic route, details the analytical methodologies for assessing isotopic enrichment, and presents the mechanism of action of Metoprolol.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] The pharmacological activity of Metoprolol primarily resides in its (S)-enantiomer. However, the (R)-enantiomer, particularly its deuterated form, this compound, is of significant interest as an internal standard in clinical and preclinical studies. The incorporation of seven deuterium (B1214612) atoms on the isopropyl group provides a distinct mass shift, enabling precise quantification by mass spectrometry while maintaining similar physicochemical properties to the parent drug.

Enantioselective Synthesis of this compound

The synthesis of this compound is achieved through a two-step enantioselective process. The key strategies involve a Williamson ether synthesis to form a chiral epoxide intermediate, followed by a nucleophilic ring-opening with isotopically labeled isopropylamine-d7. The chirality of the final product is controlled by the use of a specific chiral precursor, (S)-epichlorohydrin.

Overall Synthetic Scheme

The synthesis commences with the reaction of 4-(2-methoxyethyl)phenol (B22458) with (S)-epichlorohydrin to yield the chiral intermediate, (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. This intermediate is subsequently reacted with isopropylamine-d7 to produce this compound.

Experimental Protocols

Step 1: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Chiral Epoxide Intermediate)

This procedure details the formation of the key chiral epoxide intermediate via a Williamson ether synthesis.

-

Materials:

-

4-(2-methoxyethyl)phenol

-

(S)-Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in water, add sodium hydroxide (1.1 eq).

-

Heat the mixture to 60°C and add (S)-epichlorohydrin (1.2 eq) dropwise.

-

Maintain the reaction at 60°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of this compound

The chiral epoxide intermediate undergoes a ring-opening reaction with isopropylamine-d7 to yield the final product.

-

Materials:

-

(R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

-

Isopropylamine-d7 (commercially available)

-

Water

-

-

Procedure:

-

Dissolve (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (1.0 eq) in a mixture of methanol and water.

-

Add isopropylamine-d7 (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 70-80°C) for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by recrystallization or column chromatography to obtain the final product as a white solid.

-

Isotopic Purity and Characterization

The isotopic purity of this compound is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data on Isotopic Purity

Commercial suppliers of this compound provide specifications for its isotopic and chemical purity. This data is crucial for its application as an internal standard.

| Parameter | Specification | Source |

| Isotopic Enrichment | 99 atom % D | CDN Isotopes[2] |

| Chemical Purity | >98% | MedChemExpress[3] |

Analytical Methodologies

Mass Spectrometry (MS):

High-resolution mass spectrometry is employed to confirm the mass of the deuterated compound and to assess its isotopic distribution. The mass spectrum of this compound will show a molecular ion peak at an m/z corresponding to the addition of seven deuterium atoms compared to the unlabeled Metoprolol. For instance, in electrospray ionization (ESI), unlabeled Metoprolol exhibits a protonated molecule at m/z 268.1907, while Metoprolol-d7 shows a corresponding ion at m/z 275.2455.[4] The relative intensities of the ions corresponding to d0 to d7 species can be used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. In the ¹H NMR spectrum of highly deuterated this compound, the signals corresponding to the protons on the isopropyl group will be significantly diminished or absent. The isotopic purity can be quantified by comparing the integration of the residual proton signals in the deuterated positions to the integration of a non-deuterated proton signal within the molecule.

Mandatory Visualizations

Synthetic Workflow of this compound

Caption: Synthetic workflow for this compound.

Mechanism of Action: β1-Adrenergic Receptor Blockade

Caption: Metoprolol blocks the β1-adrenergic signaling pathway.

References

Decoding the Certificate of Analysis for (R)-Metoprolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated internal standard like (R)-Metoprolol-d7 is a critical document that guarantees its identity, purity, and isotopic enrichment. This guide provides an in-depth explanation of the key components of a typical CoA for this compound, enabling researchers to confidently utilize this material in their studies. This compound is a stable isotope-labeled version of (R)-Metoprolol, a selective β1 receptor blocker, and is commonly used as an internal standard in quantitative bioanalytical studies by mass spectrometry.[1][2][3]

Compound Information

This section provides fundamental details about the compound.

| Parameter | Typical Specification |

| Compound Name | This compound |

| CAS Number | 1292907-84-6 |

| Molecular Formula | C₁₅H₁₈D₇NO₃ |

| Molecular Weight | 274.41 g/mol |

| Appearance | White solid[4][5] |

| Lot Number | Example: GR-9-165[4][5] |

| Storage Conditions | Store at -18°C in a dry place away from direct sunlight.[4] |

Quantitative Data Summary

The following tables summarize the critical quantitative data found on a CoA for this compound, ensuring its suitability for use as an internal standard.

Table 2.1: Purity and Impurity Profile

| Test | Method | Result |

| Chemical Purity | HPLC | 99.6%[4] |

| Isotopic Purity (Atom % D) | Mass Spectrometry | 99.5%[4] |

| Residual Solvents | GC-HS | Complies with ICH Q3C limits |

| Water Content | Karl Fischer Titration | < 0.5% |

Table 2.2: Identity Confirmation

| Test | Method | Result |

| ¹H NMR Spectroscopy | NMR | Conforms to structure[4] |

| Mass Spectrometry | ESI-MS | Conforms to expected mass[4] |

Detailed Experimental Protocols

This section outlines the methodologies used to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of this compound is determined by HPLC, which separates the main compound from any non-labeled or other impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., Agilent Eclipse XBD-C18, 5 µm, 150 mm × 4.6 mm I.D.) is commonly used for metoprolol (B1676517) and related substances.[6]

-

Mobile Phase : A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) is typical.[6][7][8] For example, a mobile phase could be a mixture of acetonitrile and 10 mM KH₂PO₄ buffer (pH adjusted to 2.75 with orthophosphoric acid) in a 70:30 v/v ratio.[6]

-

Detection : UV detection at a wavelength where metoprolol has significant absorbance, such as 225 nm or 280 nm.[6][9]

-

Quantification : The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is a crucial technique for confirming the molecular weight and determining the isotopic enrichment of this compound.[10][11]

-

Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is often employed.[10][11]

-

Method : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the protonated molecule [M+H]⁺ would be observed.

-

Identity Confirmation : The observed m/z is compared to the theoretical m/z for the deuterated compound. For instance, a peak at m/z = 483.36 for the free base [M+H]⁺ has been reported for a related deuterated metoprolol impurity.[4] For this compound, the expected m/z for the protonated molecule would be approximately 275.2.[12]

-

Isotopic Purity Calculation : The isotopic purity is determined by analyzing the relative abundances of the different isotopologue peaks (D0 to Dn).[10][11] The percentage of the desired deuterated species (d7) is calculated relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to provide an estimate of the degree of deuteration.[13][14]

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).[4][15]

-

Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.[4][15]

-

Analysis : The ¹H NMR spectrum of this compound will show a significant reduction or absence of signals corresponding to the positions where deuterium (B1214612) has been incorporated. The remaining proton signals are integrated and compared to the expected pattern for the non-deuterated compound to confirm the structural integrity. The degree of deuteration can be estimated by comparing the integrals of the residual proton signals at the deuterated positions to the integrals of protons at non-deuterated positions.[14]

Mandatory Visualizations

Diagram 1: Certificate of Analysis Workflow

Caption: Workflow for the generation of a Certificate of Analysis.

Diagram 2: Analytical Techniques for this compound Characterization

Caption: Relationship between analytical properties and methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cdn.gentaur.com [cdn.gentaur.com]

- 5. esschemco.com [esschemco.com]

- 6. asianpubs.org [asianpubs.org]

- 7. scispace.com [scispace.com]

- 8. Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001932) [hmdb.ca]

An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Metoprolol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the multifaceted applications of stable isotope-labeled metoprolol (B1676517), with a focus on its use as an internal standard in bioanalytical methods, its role in pharmacokinetic studies, and its utility in metabolic profiling. The document provides structured data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to Stable Isotope-Labeled Metoprolol

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium (B1214612), ¹²C with ¹³C, ¹⁴N with ¹⁵N). In the context of the beta-blocker metoprolol, deuterium-labeled metoprolol (commonly metoprolol-d7) is the most frequently utilized variant. The key advantage of stable isotope labeling is that the labeled molecule is chemically identical to the unlabeled parent drug but has a different mass. This mass difference allows for its distinct detection by mass spectrometry (MS) without altering its physicochemical properties, receptor binding affinity, or metabolic pathways. This unique characteristic makes stable isotope-labeled metoprolol an invaluable tool in various stages of drug research and development.

Core Applications

The primary applications of stable isotope-labeled metoprolol can be categorized into three main areas: as an internal standard for quantitative bioanalysis, in pharmacokinetic studies, and for metabolic pathway elucidation.

Internal Standard for Bioanalytical Methods

The most prevalent application of stable isotope-labeled metoprolol, particularly metoprolol-d7, is as an internal standard (ISTD) in the quantification of metoprolol in biological matrices such as plasma, serum, and urine.[1][2][3][4] The use of a stable isotope-labeled ISTD is considered the gold standard for quantitative LC-MS/MS assays due to its ability to compensate for variability during sample preparation and analysis.[]

Key Advantages:

-

Compensates for Matrix Effects: Co-elution of the analyte and the ISTD ensures that both are subjected to the same degree of ion suppression or enhancement in the mass spectrometer's source, leading to more accurate quantification.

-

Corrects for Extraction Inefficiency: Any loss of analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is mirrored by a proportional loss of the ISTD, thus maintaining an accurate analyte-to-ISTD ratio.

-

Accounts for Instrumental Variability: Fluctuations in injection volume and instrument response are normalized by the consistent presence of the ISTD.

This protocol is a composite of methodologies reported in the literature.

1. Materials and Reagents:

- Metoprolol reference standard

- Metoprolol-d7 (ISTD)

- HPLC-grade methanol (B129727), acetonitrile (B52724)

- Formic acid

- Ammonium (B1175870) acetate

- Human plasma (K2EDTA as anticoagulant)

- Extraction solvent (e.g., methyl tertiary butyl ether or a mixture of diethyl ether and dichloromethane)

2. Preparation of Solutions:

- Stock Solutions: Prepare individual stock solutions of metoprolol and metoprolol-d7 in methanol (e.g., 1 mg/mL).

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the metoprolol stock solution with a methanol/water mixture to create calibration standards.

- Internal Standard Working Solution: Prepare a working solution of metoprolol-d7 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 100-500 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

- Add a fixed volume (e.g., 50 µL) of the internal standard working solution to all samples except for the blank.

- Vortex mix for 30 seconds.

- Add the extraction solvent (e.g., 2.5 mL of diethyl ether/dichloromethane 70:30 v/v).

- Vortex or shake vigorously for 5-10 minutes.

- Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.

- Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

- Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.

- Vortex to mix and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

| Parameter | Typical Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 or C8 reversed-phase column (e.g., Phenomenex LUNA C8) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, often with a modifier like 0.1% formic acid or ammonium acetate. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Metoprolol: m/z 268.1 -> 116.2; Metoprolol-d7: m/z 275.2 -> 123.2 (example) |

| Source Parameters | Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows) |

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.

The following table summarizes typical validation parameters for LC-MS/MS methods for metoprolol quantification using a stable isotope-labeled internal standard.

| Parameter | Typical Performance |

| Linearity Range | 0.5 ng/mL to 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.042 ng/L to 1.5 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Intra- and Inter-day Accuracy (%RE) | Within ±15% |

| Extraction Recovery | > 80% |

Pharmacokinetic (PK) Studies

Stable isotope-labeled metoprolol is a powerful tool for conducting sophisticated pharmacokinetic studies that can be challenging with conventional methods.

-

Absolute Bioavailability Studies: This is a "gold standard" application. A single study design can be used where an oral dose of unlabeled metoprolol is administered concurrently with an intravenous (IV) microdose of stable isotope-labeled metoprolol. By analyzing the plasma concentrations of both the labeled and unlabeled drug over time, the absolute bioavailability (the fraction of the oral dose that reaches systemic circulation) can be calculated from the ratio of the areas under the curve (AUC) without the need for a separate IV dosing session and washout period. This intra-subject comparison minimizes variability.

-

Drug-Drug Interaction Studies: The effect of an interacting drug on the pharmacokinetics of metoprolol can be assessed in a single study by administering metoprolol before and during treatment with the interacting drug, using the labeled version for one of the administrations.

-

Metabolite Pharmacokinetics: Labeled metoprolol can be used to trace the formation and elimination of its metabolites, providing a more accurate pharmacokinetic profile of the metabolites.

Caption: Workflow for an absolute bioavailability study.

Metabolic Profiling and Pathway Elucidation

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. Stable isotope labeling is instrumental in studying its metabolism.

-

Metabolite Identification: By administering labeled metoprolol, metabolites can be easily identified in complex biological matrices using mass spectrometry by searching for the characteristic mass shift and isotopic pattern. This helps to distinguish drug-related material from endogenous compounds.

-

Kinetic Isotope Effect: Deuterium substitution at a site of metabolism can slow down the rate of that metabolic reaction (the kinetic isotope effect). This can be used to investigate the contribution of different metabolic pathways to the overall clearance of the drug. For instance, if a deuterium is placed at the alpha-carbon, the rate of α-hydroxylation may be reduced, potentially shunting metabolism towards O-demethylation. This provides insights into the flexibility and relative importance of different metabolic routes.

-

Stereoselective Metabolism: Metoprolol is a racemic mixture of R- and S-enantiomers, and its metabolism by CYP2D6 is stereoselective, with the R-enantiomer being metabolized faster in extensive metabolizers. Stable isotope-labeled enantiomers can be used to study this phenomenon with high precision.

Metoprolol undergoes three primary metabolic transformations: O-demethylation, α-hydroxylation, and N-dealkylation.

Caption: Primary metabolic pathways of metoprolol.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of metoprolol, which are often determined using assays that rely on stable isotope-labeled internal standards.

Table 1: Pharmacokinetic Parameters of Metoprolol in Bioequivalence Studies

Data represents typical values observed in studies comparing generic and innovator products.

| Parameter | Test Product (Mean) | Reference Product (Mean) | 90% Confidence Interval for Ratio |

| AUC₀-t (ng*h/mL) | Varies by dose and formulation | Varies by dose and formulation | Typically within 80-125% |

| Cₘₐₓ (ng/mL) | Varies by dose and formulation | Varies by dose and formulation | Typically within 80-125% |

| Tₘₐₓ (h) | Varies by formulation | Varies by formulation | Not always subject to the same strict limits |

Table 2: Influence of CYP2D6 Phenotype on Metoprolol Pharmacokinetics

This table illustrates the significant impact of genetic polymorphisms in the CYP2D6 enzyme on metoprolol exposure.

| Parameter | Ultrarapid Metabolizer (UM) | Extensive Metabolizer (EM) | Poor Metabolizer (PM) |

| Peak Plasma Concentration | 5.3-fold lower than PM | - | Several-fold higher than EM |

| Area Under the Curve (AUC) | 13-fold lower than PM | - | 4.9-fold higher than EM |

| Elimination Half-life | 2.6-fold shorter than PM | 3-4 hours | 7-9 hours |

| Apparent Oral Clearance | 15-fold higher than PM | - | 5.9-fold lower than EM |

Conclusion

Stable isotope-labeled metoprolol, particularly metoprolol-d7, is an indispensable tool in modern pharmaceutical research. Its application as an internal standard has revolutionized the accuracy and reliability of bioanalytical methods for quantifying metoprolol in biological fluids. Furthermore, its use in advanced pharmacokinetic studies allows for elegant and efficient study designs to determine parameters such as absolute bioavailability. In the realm of drug metabolism, it provides unparalleled precision in identifying metabolites and elucidating complex metabolic pathways. For any researcher, scientist, or drug development professional working with metoprolol, a thorough understanding of the applications of its stable isotope-labeled counterparts is essential for conducting high-quality, robust, and insightful studies.

References

The Isotopic Investigator: A Technical Review of (R)-Metoprolol-d7 in Scientific Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Metoprolol-d7, a deuterated isotopologue of the active R-enantiomer of the widely used beta-blocker metoprolol (B1676517), serves as a critical tool in pharmacokinetic and metabolic research. While a comprehensive literature search reveals no evidence of this compound being used as a therapeutic agent in clinical trials, its application as an internal standard in bioanalytical assays is well-documented. This technical guide synthesizes the available scientific information on metoprolol's stereoselectivity, the role of deuterium (B1214612) substitution, and the analytical methodologies where this compound is employed. The metabolism of metoprolol is a key area of focus, with detailed pathways and enzymatic contributors elucidated. This document aims to provide researchers and drug development professionals with a thorough understanding of the current scientific landscape surrounding this compound and the broader context of metoprolol stereopharmacology.

Introduction to Metoprolol and the Significance of Stereochemistry

Metoprolol is a cardioselective β1-adrenergic receptor antagonist prescribed for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-metoprolol.[1] Although administered in a 1:1 ratio, the enantiomers exhibit different pharmacokinetic and pharmacodynamic properties.[1] The S-enantiomer is primarily responsible for the β1-blocking activity, while the R-enantiomer is less potent.[1] The metabolism of metoprolol is also stereoselective, with the R-enantiomer being more susceptible to metabolism by the polymorphic enzyme CYP2D6.

Deuterium substitution, the replacement of hydrogen with its heavier, stable isotope deuterium, can alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow the rate of metabolic reactions that involve the cleavage of this bond. While this has been explored for various pharmaceuticals to develop "deuterated drugs" with potentially improved pharmacokinetic properties, this compound has, to date, primarily been utilized as an analytical tool.

The Role of this compound in Clinical and Preclinical Research

Based on an extensive review of the scientific literature, there are no published clinical studies that have investigated the therapeutic effects, safety, or pharmacokinetic profile of this compound in humans. Its primary and critical role is as an internal standard for the quantitative analysis of metoprolol and its metabolites in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, as it closely mimics the analyte of interest during sample extraction, ionization, and detection, thereby correcting for variability and improving the accuracy and precision of the measurement.

Pharmacokinetics of Metoprolol Enantiomers

Understanding the pharmacokinetics of the individual enantiomers of metoprolol is crucial for appreciating the potential impact of stereochemistry on its clinical effects. The following tables summarize key pharmacokinetic parameters for (R)- and (S)-metoprolol from available studies. It is important to note that these values can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes, particularly CYP2D6.

Table 1: Pharmacokinetic Parameters of Metoprolol Enantiomers in Healthy Subjects

| Parameter | (R)-Metoprolol | (S)-Metoprolol | Reference |

| Cmax (Maximum Plasma Concentration) | Lower | Higher | |

| Tmax (Time to Cmax) | Similar | Similar | |

| AUC (Area Under the Curve) | Lower | Higher | |

| Clearance (CL) | Higher | Lower | |

| Elimination Half-life (t1/2) | Shorter | Longer |

Table 2: Influence of CYP2D6 Phenotype on Metoprolol Pharmacokinetics

| Parameter | Poor Metabolizers | Extensive Metabolizers | Ultrarapid Metabolizers | Reference |

| Peak Plasma Concentration | Significantly Higher | Intermediate | Lower | |

| Area Under the Curve (AUC) | Significantly Higher | Intermediate | Lower | |

| Oral Clearance | Significantly Lower | Intermediate | Higher |

Experimental Protocols: Bioanalysis of Metoprolol Using this compound

The quantification of metoprolol and its metabolites from biological samples is a critical component of pharmacokinetic studies. The following provides a generalized experimental protocol for such an analysis, where this compound would be used as an internal standard.

Objective: To determine the concentration of metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human plasma samples

-

Metoprolol analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water, HPLC grade

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Generalized Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound solution of a known concentration.

-